molecular formula C9H9BClNO2 B572867 Isoquinolin-5-ylboronic acid hydrochloride CAS No. 1256345-46-6

Isoquinolin-5-ylboronic acid hydrochloride

Cat. No.: B572867
CAS No.: 1256345-46-6
M. Wt: 209.436
InChI Key: BCHKZJGKVPKAJO-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H9BClNO2. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the borylation of isoquinoline derivatives. The reaction typically uses a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under mild conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isoquinolin-5-ylboronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-5-ylboronic acid hydrochloride is unique due to its isoquinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

isoquinolin-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKZJGKVPKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657419
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-46-6
Record name Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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